molecular formula C16H16BrNO B312673 N-(4-Bromophenyl)-4-phenylbutanamide

N-(4-Bromophenyl)-4-phenylbutanamide

Cat. No.: B312673
M. Wt: 318.21 g/mol
InChI Key: PFYALFMAGZUDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-4-phenylbutanamide (CAS: 300727-34-8) is an aryl amide derivative with the molecular formula C₁₆H₁₆BrNO and a molecular weight of 318.21 g/mol. Structurally, it consists of a butanamide backbone substituted with a phenyl group at the 4-position and a 4-bromophenyl moiety at the terminal nitrogen (Figure 1). Its synthesis typically involves amidation reactions between 4-phenylbutanoyl chloride and 4-bromoaniline under basic conditions .

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(4-bromophenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H16BrNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)

InChI Key

PFYALFMAGZUDDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 4-bromophenyl group is a common motif, enhancing electron-withdrawing effects and influencing intermolecular interactions (e.g., halogen bonding) .
  • Replacing the phenylbutanamide chain with a furan ring (as in N-(4-bromophenyl)furan-2-carboxamide) introduces heterocyclic π-conjugation, which may enhance antibacterial activity .

Traditional Amidation

This compound is synthesized via nucleophilic acyl substitution between 4-phenylbutanoyl chloride and 4-bromoaniline in the presence of a base (e.g., triethylamine) . Similar methods are used for analogues like N-(4-bromophenyl)furan-2-carboxamide (94% yield under mild conditions) .

Suzuki-Miyaura Cross-Coupling

Functionalized derivatives of N-(4-bromophenyl)furan-2-carboxamide were synthesized via Suzuki coupling with aryl boronic acids, yielding 32–83% of products. Electron-donating groups on boronic acids improved yields .

Antibacterial Efficacy

N-(4-Bromophenyl)furan-2-carboxamide exhibits potent activity against drug-resistant pathogens, including A. baumannii (NDM-positive strains) and MRSA, with MIC values lower than commercial antibiotics like ciprofloxacin . Molecular docking studies confirm stable interactions with bacterial efflux pump targets (e.g., 4EXS protein) .

Comparison :

  • No antibacterial data is reported for this compound in the provided evidence, suggesting a research gap.
  • The α,β-unsaturated enamide (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide may exhibit enhanced reactivity due to conjugation, but biological studies are lacking .

Physicochemical Properties

Property This compound N-(4-Bromophenyl)furan-2-carboxamide
Molecular Weight 318.21 g/mol 264.10 g/mol
Melting Point Not reported 162–164°C (crystallized from EtOH)
Solubility Not reported Soluble in DCM, DMF; insoluble in H₂O

Notes:

  • The furan-carboxamide derivative demonstrates higher polarity due to the heterocyclic ring, improving solubility in polar aprotic solvents .
  • Methyl-substituted analogues (e.g., N-(4-bromo-2-methylphenyl)-2-phenylbutanamide) likely exhibit reduced crystallinity due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.